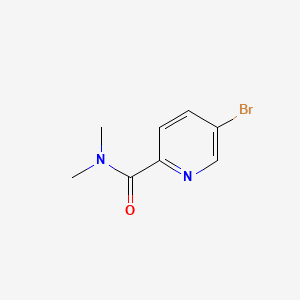

5-bromo-N,N-dimethylpicolinamide

説明

Structure

3D Structure

特性

IUPAC Name |

5-bromo-N,N-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRHFAPOFNDZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628486 | |

| Record name | 5-Bromo-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845305-86-4 | |

| Record name | 5-Bromo-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo N,n Dimethylpicolinamide

Advanced Synthetic Routes to 5-Bromo-N,N-dimethylpicolinamide

The synthesis of this compound is primarily achieved through strategic modifications of precursor molecules. These routes can be broadly categorized into those starting from 5-bromopicolinic acid and those derivatizing other substituted pyridines.

Strategic Approaches from 5-Bromopicolinic Acid Precursors

A common and direct pathway to this compound involves the use of 5-bromopicolinic acid as the starting material. chemicalbook.comfishersci.nonbinno.comfishersci.com This acid, a white solid with a melting point of 177-178°C, serves as a key intermediate. fishersci.no The synthesis of 5-bromopicolinic acid itself can be accomplished by the oxidation of 5-bromo-2-picoline using a strong oxidizing agent like potassium permanganate (B83412) in water. google.com

The core of this synthetic approach is the amidation reaction, where the carboxylic acid group of 5-bromopicolinic acid is converted into a dimethylamide. Direct reaction of a carboxylic acid with an amine to form an amide is generally a slow process and often requires heating. khanacademy.orglibretexts.org To facilitate this transformation under milder conditions, the carboxylic acid is typically "activated."

Activation involves converting the hydroxyl group of the carboxylic acid into a better leaving group. A common laboratory method for this is the use of thionyl chloride (SOCl₂), which transforms the carboxylic acid into a more reactive acyl chloride. libretexts.org This acyl chloride then readily reacts with an amine. Other activating agents used in organic synthesis include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Hydroxybenzotriazole (HOBT). nih.govresearchgate.net

Nature often utilizes thioesters as key intermediates in amide bond formation, and this strategy can be mimicked in the lab. rsc.org The carboxylic acid is first converted to a thioester, which then reacts with the amine. rsc.org

The final step in the synthesis from the activated 5-bromopicolinic acid is the introduction of the dimethylamino group. This is achieved by reacting the activated intermediate with dimethylamine (B145610) ((CH₃)₂NH). atamanchemicals.comwikipedia.org Dimethylamine is a secondary amine that acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid derivative. wikipedia.org This reaction leads to the formation of the stable N,N-dimethylpicolinamide structure. The use of a base is often necessary to neutralize the acid generated during the reaction, especially when starting from an acid chloride. khanacademy.org

Derivatization Strategies from Substituted Pyridine (B92270) Precursors

An alternative to starting with 5-bromopicolinic acid is to begin with other substituted pyridine molecules and introduce the necessary functional groups. nih.govnih.govresearchgate.net This approach offers flexibility in the synthesis of various substituted picolinamides. For instance, one could envision a strategy starting with a pyridine ring already bearing a dimethylcarboxamide group at the 2-position and subsequently introducing a bromine atom at the 5-position through an electrophilic aromatic substitution reaction. However, direct halogenation of pyridines can be challenging and may require harsh conditions. chemrxiv.org

Modern synthetic methods offer more controlled ways to achieve such transformations. For example, a ring-opening, halogenation, ring-closing sequence can transform pyridines into reactive intermediates that undergo highly regioselective halogenation under mild conditions. chemrxiv.org

Considerations for Reaction Optimization and Scalability in Laboratory Synthesis

For any synthetic route, optimization of reaction conditions is crucial to maximize yield and purity while minimizing reaction time and cost. Factors such as solvent choice, reaction temperature, and the stoichiometry of reactants need to be carefully controlled. For instance, in the oxidation of 5-bromo-2-picoline to 5-bromopicolinic acid, maintaining the reaction temperature between 85-90°C is important. google.com

The scalability of a synthesis from a small laboratory scale to a larger production scale introduces further challenges. Reactions that are manageable in a flask may behave differently in a large reactor. Continuous flow synthesis has emerged as a powerful technique for scaling up reactions, offering better control over reaction parameters and potentially higher yields and safety. researchgate.net For example, the optimization of a reaction in a flow system might involve adjusting the temperature and residence time to achieve complete conversion to the desired product. researchgate.net

Mechanistic Investigations of Bromination and Amide Formation within Pyridine Systems

Understanding the mechanisms of the key chemical transformations is fundamental to developing efficient synthetic strategies.

Bromination of Pyridine Systems: The bromination of pyridine is an electrophilic aromatic substitution reaction. cdnsciencepub.comresearchgate.net However, the pyridine ring is electron-deficient, making it less reactive towards electrophiles than benzene. Direct bromination of pyridine often requires harsh conditions, such as using fuming sulfuric acid, and can lead to a mixture of products. researchgate.net The presence of an activating group on the pyridine ring can facilitate the reaction and influence the position of bromination. The mechanism of pyridine-catalyzed bromination of other aromatic compounds has been studied, and it is suggested that in dilute solutions, the catalysis is a salt effect. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Reactivity and Functional Group Interconversions of the Bromo-Substituent

The bromine atom at the 5-position of the picolinamide (B142947) ring is a key functional group that allows for a variety of chemical transformations, enabling the synthesis of more complex molecules. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring and the amide group.

Cross-Coupling Reactions Utilizing the C-Br Bond (e.g., Suzuki-Miyaura Coupling)

The carbon-bromine bond in this compound is a versatile handle for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst and an organoboron reagent, is a prominent example. fishersci.co.uklibretexts.org

The general scheme for the Suzuki-Miyaura coupling involves the reaction of the aryl bromide with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle typically proceeds through three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com

While specific studies on this compound are not abundant in the provided results, the reactivity of similar 5-bromopyridine derivatives in Suzuki-Miyaura couplings is well-documented. mdpi.comresearchgate.netnih.gov These reactions are typically carried out using a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like K₂CO₃, K₃PO₄, or Na₂CO₃, in a suitable solvent system, which can include toluene, dioxane, or aqueous mixtures. fishersci.co.ukyonedalabs.com The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield. yonedalabs.com

Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose |

| Aryl Bromide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid, various aryl/heteroaryl boronic acids/esters | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst for C-C bond formation |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the organoboron reagent and neutralizes the acid formed |

| Solvent | Toluene, Dioxane, DMF, THF/Water | Provides the reaction medium |

This table represents a generalized set of conditions and specific optimization is often required for a particular substrate.

The reaction tolerates a wide range of functional groups, making it a powerful tool for the late-stage functionalization of complex molecules. rsc.org

Nucleophilic Substitution Pathways

The pyridine ring, being electron-deficient, can facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly when substituted with a good leaving group like bromine at positions activated by the ring nitrogen. youtube.com The reactivity of halopyridines in SNAr reactions is generally highest at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. youtube.com

While the 5-position is less activated than the 2- and 4-positions, SNAr reactions can still occur, especially with strong nucleophiles or under forcing conditions. The electron-withdrawing character of the N,N-dimethylcarboxamide group at the 2-position can further influence the reactivity of the C-Br bond at the 5-position. Studies on related 5-bromo-1,2,3-triazines have shown that nucleophilic substitution with phenols can proceed. acs.orgnih.gov

Common nucleophiles used in SNAr reactions on halopyridines include alkoxides, thiolates, and amines. The reaction conditions typically involve a polar aprotic solvent, such as DMSO or DMF, and often require elevated temperatures. mdpi.com

Table 2: Plausible Nucleophilic Substitution Reactions

| Nucleophile | Product Type | General Conditions |

| RO⁻ (Alkoxide) | 5-Alkoxy-N,N-dimethylpicolinamide | ROH, NaH or K₂CO₃, DMF, Heat |

| RS⁻ (Thiolate) | 5-(Alkyl/Arylthio)-N,N-dimethylpicolinamide | RSH, Base (e.g., NaH), THF or DMF |

| R₂NH (Amine) | 5-(Dialkylamino)-N,N-dimethylpicolinamide | High temperature, neat or in a high-boiling solvent |

This table outlines potential reaction pathways based on the general reactivity of halopyridines.

Exploration of Reduction and Oxidation Potentials

The electrochemical properties of this compound are of interest for understanding its behavior in redox reactions. The reduction potential of the C-Br bond and the oxidation potential of the molecule as a whole can provide insights into its stability and potential for transformation.

Reduction: The electrochemical reduction of brominated aromatic compounds has been studied. rsc.orgmanchester.ac.uk For instance, the reduction of 1-bromo-4-nitrobenzene (B128438) at a zinc electrode in an ionic liquid proceeds via a one-electron reduction to form a radical anion, which then reacts further. manchester.ac.uk A similar pathway could be envisioned for this compound, where the initial step would be the formation of a radical anion by electron transfer to the pyridine ring. This could be followed by the cleavage of the C-Br bond. The reduction potential would be influenced by the electron-deficient nature of the bromopyridine ring system. Recent studies have also explored the electrochemical carboxylation of pyridines via a reductive pathway. nih.gov

Oxidation: The oxidation of N,N-dimethylpicolinamide would likely involve the N,N-dimethylamino group or the pyridine ring. The oxidation of N,N-dimethylanilines has been shown to proceed via N-oxidation to form the corresponding N-oxide. nih.govrsc.org A similar transformation could potentially occur with this compound, although the electron-withdrawing nature of the picolinamide moiety might make the nitrogen of the dimethylamino group less susceptible to oxidation compared to N,N-dimethylaniline. The oxidation of the pyridine ring itself to an N-oxide is also a possibility, typically achieved using peroxy acids. The photo-oxidation of N,N-dimethylformamide has also been investigated, leading to a variety of products. researchgate.net

Chemical Transformations at the Amide Moiety

The N,N-dimethylpicolinamide functional group presents opportunities for various chemical modifications, including reactions involving the N,N-dimethylamino group and the amide bond itself.

Modifications of the N,N-Dimethylamino Group

The N,N-dimethylamino group can undergo several transformations. N-dealkylation, the removal of one or both methyl groups, is a common reaction for tertiary amines. nih.gov This can be achieved through various methods, including the von Braun reaction using cyanogen (B1215507) bromide, or with other reagents like acyl chlorides followed by hydrolysis. nih.gov

The nitrogen atom of the dimethylamino group can also participate in reactions. For example, oxidation to an N-oxide can be achieved with reagents like dimethyldioxirane (B1199080) or peroxy acids. rsc.org The reactivity of the N,N-dimethylamino group is intrinsically linked to the electronic properties of the picolinamide scaffold.

Hydrolysis and Amidation Exchange Reactions

The amide bond of this compound can be cleaved through hydrolysis or undergo exchange reactions.

Hydrolysis: The hydrolysis of amides to their corresponding carboxylic acids can be carried out under either acidic or alkaline conditions, typically requiring heating. chemguide.co.uk For picolinamide, hydrolysis in concentrated hydrochloric acid has been studied, leading to the formation of picolinic acid. acs.orgacs.org Alkaline hydrolysis, using a base such as sodium hydroxide, would yield the sodium salt of 5-bromopicolinic acid and dimethylamine. chemguide.co.uk The rate of hydrolysis can be influenced by neighboring group participation. researchgate.net

Table 3: Hydrolysis of this compound

| Conditions | Products |

| Acidic (e.g., aq. HCl, Heat) | 5-Bromopicolinic acid + Dimethylammonium chloride |

| Alkaline (e.g., aq. NaOH, Heat) | Sodium 5-bromopicolinate + Dimethylamine |

Amidation Exchange (Transamidation): Transamidation is the conversion of one amide into another by reaction with an amine. This reaction is often challenging due to the stability of the amide bond and typically requires a catalyst or activation of the amide. nih.gov Metal catalysts or the use of N-activated amides can facilitate this transformation. nih.govresearchgate.netrsc.orgresearchwithrutgers.com For example, the transamidation of N-acyl-glutarimides with amines proceeds under mild, metal-free conditions. rsc.org While specific examples for this compound are not detailed in the provided search results, the general principles of transamidation could be applied, likely requiring harsh conditions or specific catalytic systems to achieve the exchange of the dimethylamino group with another amine.

Synthesis of Advanced Picolinamide Derivatives and Analogues

The chemical scaffold of this compound serves as a versatile building block for the synthesis of more complex and advanced picolinamide derivatives. The presence of a bromine atom on the pyridine ring allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of elaborate molecular architectures. This section details the synthetic methodologies employed to create substituted picolinamide scaffolds and to introduce a range of functionalities for structure-activity relationship (SAR) studies.

Design and Synthesis of Substituted Picolinamide Scaffolds

The design and synthesis of substituted picolinamide scaffolds from this compound are primarily centered on leveraging the reactivity of the carbon-bromine bond. This bond is amenable to palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern synthetic organic chemistry for creating carbon-carbon and carbon-heteroatom bonds.

In the context of synthesizing complex molecules, such as triazolopyrimidine compounds, this compound is a key intermediate. Its synthesis begins with 5-bromopicolinic acid, which is activated, often with oxalyl chloride, to form the corresponding acyl chloride. This reactive intermediate is then treated with dimethylamine in the presence of a base like diisopropylethylamine (DIPEA) to yield this compound. googleapis.comgoogle.comgoogle.com

The subsequent transformation of this scaffold involves a cross-coupling reaction to introduce a substituent at the 5-position of the picolinamide ring. While specific details on a wide array of coupling partners are limited in publicly available literature, the general strategy involves reacting this compound with an appropriate reagent, such as a boronic acid or its equivalent, in the presence of a suitable catalyst system. This approach is instrumental in the synthesis of compounds with potential therapeutic applications, for instance, as inhibitors of the Polycomb Repressive Complex 2 (PRC2). googleapis.comgoogle.comgoogle.com

The following table outlines the initial synthesis of the core scaffold:

| Starting Material | Reagents | Product | Reference |

| 5-Bromopicolinic acid | 1. Oxalyl chloride, DCM 2. Dimethylamine, DIPEA, DCM | This compound | googleapis.comgoogle.comgoogle.com |

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

The introduction of diverse functional groups onto the picolinamide scaffold is crucial for conducting structure-activity relationship (SAR) studies. These studies are fundamental in medicinal chemistry for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. The bromo-substituent at the 5-position of N,N-dimethylpicolinamide is the key handle for such modifications.

The general scheme for the introduction of these functional groups is a coupling reaction, which is a versatile method for creating new C-C bonds. The specific nature of the 'R' group introduced is a critical aspect of the SAR investigation, aiming to identify substituents that enhance the desired biological effect. For example, in the context of PRC2 inhibitors, the 'R' group is part of a larger molecular fragment designed to interact with the target protein. googleapis.com

The table below summarizes the types of functional groups that can be introduced onto the picolinamide scaffold based on the general descriptions found in the referenced patents.

| Scaffold | Reaction Type | Potential R Groups Introduced | Purpose | Reference |

| This compound | Cross-coupling reaction | -OH, -NR'R'', -C1-C6 alkoxy, -C(=O)NR'R'', -S(=O)n(C1-C6 alkyl), C3-C7 cycloalkyl, phenyl, 4- to 7-membered heterocycles | Structure-Activity Relationship (SAR) Studies for PRC2 inhibitors | googleapis.com |

It is important to note that while the patent literature provides a general framework for the functionalization of this compound, detailed experimental conditions and a broad range of specific examples for each type of functional group introduction are not extensively elaborated in the public domain. The focus of these documents is on the final complex molecules rather than a systematic study of the reactivity of the this compound intermediate itself.

Coordination Chemistry and Ligand Design Principles

5-Bromo-N,N-dimethylpicolinamide as a Ligand in Transition Metal Complexes

This compound serves as a compelling ligand in coordination chemistry. Its structural framework, featuring a pyridine (B92270) ring, an amide group, and a bromine substituent, allows for versatile coordination behavior and electronic tunability in complexes with various transition metals.

Picolinamide (B142947) and its derivatives are classic examples of bidentate ligands, capable of forming stable chelate rings with a central metal ion. elsevierpure.com Chelation is a process where a polydentate ligand binds to a metal ion at multiple points, forming a ring structure known as a chelate. elsevierpure.com This process significantly enhances the stability of the resulting complex compared to coordination with analogous monodentate ligands, an observation termed the chelate effect. elsevierpure.com

The most prevalent coordination mode for picolinamide-based ligands involves the nitrogen atom of the pyridine ring and the oxygen atom of the amide's carbonyl group. mdpi.comptfarm.pl This N,O-coordination results in a highly stable five-membered chelate ring. mdpi.com A comprehensive study of picolinate-based ligands in the Cambridge Structural Database (CSD) revealed that this (N,O) chelation is the most frequently observed coordination mode, accounting for a significant majority of known structures. cdnsciencepub.com The geometry of these complexes can vary, with studies reporting distorted octahedral and square-based pyramidal geometries depending on the metal center and co-ligands. ptfarm.plnih.gov In some instances, particularly with lanthanide ions, the specific anion present in the coordination sphere (e.g., nitrate (B79036) vs. chloride or bromide) can influence the final crystal structure and coordination number of the metal ion. mdpi.com

Table 1: Common Coordination Characteristics of Picolinamide-Type Ligands

| Feature | Description | Relevant Metal Ions | Common Geometry |

|---|---|---|---|

| Primary Donors | Pyridine Nitrogen, Carbonyl Oxygen | Transition Metals (Cu, Ni, Co, Zn), Lanthanides | Octahedral, Square Pyramidal |

| Chelation | Forms a stable 5-membered ring | Most transition metals | - |

| Denticity | Typically bidentate (N,O) | - | - |

| Structural Influence | Anions and solvent molecules can co-coordinate | Lanthanides (La, Pr, Nd, Er) | Varies with co-ligands |

This electronic perturbation modulates the ligand's donor capabilities. The reduced electron density on the pyridine ring decreases the basicity of the ring nitrogen. This weakening of the sigma-donating ability of the nitrogen atom can, in turn, affect the strength of the metal-ligand bond. Conversely, for metals capable of back-bonding, the electron-withdrawing nature of the substituent can enhance the π-acceptor properties of the pyridine ring. cdnsciencepub.com Studies on substituted pyridine complexes have shown that electron-withdrawing groups can increase metal-to-ligand π-bonding. cdnsciencepub.com

The position of the substituent is crucial. With the bromo group at the 5-position (meta to the nitrogen), its electron-withdrawing inductive effect is potent, influencing the electron density at the metal center upon coordination. Research on halo-ligand substitution in palladium(II) complexes has demonstrated that the stability of the metal-halogen bond follows the order I⁻ > Br⁻ > Cl⁻, a trend governed by enthalpic factors. elsevierpure.com This highlights that the nature of the halogen itself plays a critical role in the thermodynamic properties of the resulting metal complex.

The formation of metal complexes with this compound can be unequivocally confirmed through various spectroscopic techniques, which provide detailed insights into the coordination environment.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the ligand's binding mode. Upon complexation, a noticeable shift in the vibrational frequency of the carbonyl group (ν(C=O)) to a lower wavenumber is expected. This shift indicates a weakening of the C=O double bond due to the coordination of the carbonyl oxygen to the metal center. Furthermore, the appearance of new absorption bands at lower frequencies can be attributed to the formation of metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. In the ¹H NMR spectrum of a complex, the signals corresponding to the protons on the pyridine ring and the N-methyl groups would be expected to shift compared to the free ligand, confirming the interaction with a paramagnetic or diamagnetic metal center. ptfarm.pl Similarly, in the ¹³C NMR spectrum, the carbon signals of the pyridine ring and, most notably, the carbonyl carbon, will experience shifts upon coordination, providing further evidence of complex formation. ptfarm.pl

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and geometry of the metal center. For first-row transition metal complexes, d-d transitions are often observed in the visible region of the spectrum. ajol.info Additionally, high-intensity bands in the UV region are typically assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are sensitive to the nature of the ligand and the metal ion. cdnsciencepub.com

Table 2: Representative Spectroscopic Data for a Hypothetical [M(this compound)₂]Cl₂ Complex

| Spectroscopic Technique | Free Ligand (Expected) | Complex (Expected) | Interpretation of Change |

|---|---|---|---|

| IR (cm⁻¹) | ν(C=O) ~1650-1670 | ν(C=O) ~1620-1640 | Coordination of carbonyl oxygen |

| - | ν(M-N) ~450-550 | Formation of Metal-Nitrogen bond | |

| - | ν(M-O) ~350-450 | Formation of Metal-Oxygen bond | |

| ¹H NMR (ppm) | Pyridine-H: ~7.5-8.5 | Shifted signals | Coordination to metal center |

| N(CH₃)₂: ~3.0 | Shifted signals | Coordination to metal center | |

| UV-Vis (nm) | π → π* transitions | d-d transitions, LMCT/MLCT bands | Confirms electronic structure of complex |

Application in Homogeneous Catalysis

The unique electronic and structural features of picolinamide derivatives make them valuable ligands in the design of homogeneous catalysts. Their deprotonated form, a pyridylidene amide, has shown exceptional promise in various catalytic transformations.

Pyridylidene Amide (PYA) ligands are a class of donor-flexible ligands that can adapt their electronic properties to meet the demands of a catalytic cycle. nih.govrsc.org These ligands exist in two limiting resonance forms, allowing them to transition between being a neutral, L-type ligand and an anionic, X-type ligand. ajol.info This donor flexibility is a key feature that stabilizes transition metal complexes, particularly when the metal center must cycle through different oxidation states. ajol.infonih.gov

The ability of PYA ligands to modulate their donation to the metal center facilitates catalytic turnovers by accommodating the electronic changes required for bonding with various intermediates, such as hard alkoxides versus soft hydrides in transfer hydrogenation reactions. nih.gov This adaptability imparts a stabilizing effect that is not typically observed with classic, static spectator ligands, making PYA systems highly effective in a growing number of catalytic applications. nih.gov

Building on the principles of PYA ligands, catalytic systems employing picolinamide derivatives have been developed for a range of important chemical reactions. The inherent tunability of the picolinamide scaffold allows for the systematic modification of the ligand to optimize catalyst activity and selectivity. nih.gov

Recent research has highlighted the successful application of PYA-type ligands derived from picolinamides in reactions such as hydrogen transfer, water oxidation, and CO₂ utilization. ajol.info For instance, palladium complexes featuring pincer-shaped PYA ligands have been synthesized and characterized as active electrocatalysts for the reduction of CO₂ to syngas (a mixture of CO and H₂). rsc.org In other areas, picolinamide itself has been employed as a nitrogen source in nickel-catalyzed three-component carboamination reactions, demonstrating the utility of this motif in constructing complex organic molecules. rsc.org The continued exploration of picolinamide derivatives as ligands is poised to yield new and more efficient catalytic systems for diverse chemical transformations. ajol.info

Mechanistic Insights into Catalytic Transformations

The catalytic utility of picolinamide-based ligands, including derivatives like this compound, is a subject of significant research interest. These ligands are particularly effective in a variety of transition metal-catalyzed reactions, owing to their tunable electronic and steric properties. Mechanistic studies, often combining experimental data and computational modeling, have provided valuable insights into how these ligands facilitate key steps in catalytic cycles.

Picolinamide ligands generally act as bidentate N,N-donors, coordinating to a metal center through the pyridine nitrogen and the amide oxygen or nitrogen. The specific coordination mode can be influenced by the reaction conditions and the nature of the metal and substrates. The substituents on the picolinamide ring and the amide nitrogen play a crucial role in modulating the ligand's properties and, consequently, the catalyst's activity and selectivity.

In the context of palladium-catalyzed cross-coupling reactions, the general mechanism involves a series of well-defined elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.orgwikipedia.orgnumberanalytics.comlibretexts.org The ligand's role is critical in each of these steps. For instance, the steric bulk of the ligand can influence the rate of reductive elimination, a key product-forming step. nih.gov The electronic properties of the ligand, in turn, can affect the electron density at the metal center, thereby influencing the rates of oxidative addition and reductive elimination. nih.govresearchgate.netmdpi.commdpi.comnih.gov

For picolinamide-based ligands, the substituents on the pyridine ring and the amide group can be systematically varied to fine-tune these properties. The presence of an electron-withdrawing group, such as a bromine atom at the 5-position of the pyridine ring in this compound, is expected to decrease the electron-donating ability of the pyridine nitrogen. This can impact the stability of the metal-ligand complex and the reactivity of the catalyst.

Conversely, the N,N-dimethyl substitution on the amide group introduces steric bulk and can influence the coordination geometry around the metal center. These structural modifications can create a specific chemical environment that favors a particular reaction pathway or enhances selectivity. For example, in copper-catalyzed aryl ether formation, the substituents on picolinamide ligands have been shown to play a critical role in determining the redox properties of the copper center and its efficacy in the coupling process. nih.gov

Furthermore, picolinamide derivatives have been explored as ligands in other significant catalytic transformations. For instance, they have been employed in cobalt-catalyzed C-H/N-H bond activation for the synthesis of isoquinolines, where the picolinamide group acts as a traceless directing group. researchgate.net In CO2 hydrogenation, iridium catalysts bearing deprotonated picolinamide ligands have demonstrated high activity, which is attributed to the strong electron-donating ability of the anionic amide moiety. acs.org

The mechanistic understanding of how ligands like this compound influence catalytic transformations is crucial for the rational design of more efficient and selective catalysts. nih.gov By systematically studying the structure-activity relationships, researchers can tailor the ligand architecture to meet the specific demands of a desired chemical transformation. nih.gov

Interactive Data Table: General Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Mechanistic Step | Description | Role of Ligand |

| Oxidative Addition | The initial step where the organic halide adds to the low-valent metal center (e.g., Pd(0)), leading to a higher oxidation state intermediate (e.g., Pd(II)). nih.govwikipedia.orglibretexts.org | The ligand's electronic properties influence the electron density on the metal, affecting the rate of this step. numberanalytics.comnih.gov |

| Transmetalation | The transfer of an organic group from a main-group organometallic reagent to the transition metal center. wikipedia.orglibretexts.org | The steric and electronic properties of the ligand can influence the ease of this transfer. |

| Reductive Elimination | The final step where the two coupled organic fragments are eliminated from the metal center, forming the desired product and regenerating the low-valent catalyst. nih.govwikipedia.orglibretexts.org | The steric bulk and bite angle of the ligand are crucial in promoting this step. nih.gov |

Advanced Applications in Molecular Science and Technology

Utility as Building Blocks in Complex Organic Synthesis

The presence of a bromo-substituted pyridine (B92270) ring suggests that 5-bromo-N,N-dimethylpicolinamide could theoretically serve as a valuable building block in organic synthesis, particularly through cross-coupling reactions.

Construction of Polycyclic and Heterocyclic Frameworks

In synthetic chemistry, halogenated pyridines are frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, which are essential for the assembly of complex polycyclic and heterocyclic architectures. The bromine atom at the 5-position of the picolinamide (B142947) could act as a handle for such transformations, allowing for the introduction of various aryl, alkyl, or amino groups. The dimethylamide functional group could serve as a directing group, potentially influencing the regioselectivity of these reactions. However, specific examples demonstrating the use of this compound for these purposes are not documented.

Synthesis of Molecular Probes and Advanced Materials Precursors

The functional groups of this compound could lend themselves to the synthesis of more complex molecules. For instance, the bromo group could be substituted with fluorescent moieties to create molecular probes. nih.gov The picolinamide scaffold itself is found in various functional molecules. The development of such probes would require multi-step synthetic pathways where the subject compound could be an early-stage intermediate. Similarly, its structure could be incorporated into larger polymeric or supramolecular systems to create advanced materials with specific electronic or binding properties, though no current research substantiates this potential application.

Explorations in Biological Research Beyond Therapeutic Use

While no direct biological studies on this compound have been published, the picolinamide structure is a known pharmacophore, and related brominated compounds have been investigated for various biological activities.

Design and Synthesis of Molecular Probes for Biochemical Assays

The design of molecular probes for biochemical assays often involves linking a recognition element to a signaling moiety, such as a fluorophore. mdpi.com Theoretically, the this compound structure could be modified to serve as a scaffold for such probes. The picolinamide portion might be designed to interact with a specific biological target, and the bromo-position could be used for the attachment of a reporter group. This would enable the detection and quantification of specific biomolecules or the monitoring of biochemical processes. mdpi.com

Investigation of Enzyme Inhibition Mechanisms (e.g., 11β-HSD1)

The inhibition of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a significant area of research for metabolic diseases. nih.govnih.govmdpi.com This enzyme is responsible for the conversion of inactive cortisone (B1669442) to active cortisol. mdpi.com While various heterocyclic compounds have been developed as 11β-HSD1 inhibitors, there is no specific evidence to suggest that this compound is an inhibitor of this enzyme. nih.govmanchester.ac.uk The evaluation of its inhibitory potential would require dedicated enzymatic assays.

Application in Agricultural Chemistry as Fungicides

Research into the application of picolinamide derivatives has identified this class of compounds as possessing significant fungicidal properties, making them valuable candidates for the development of new agricultural fungicides. While specific research on the fungicidal activity of this compound is not extensively detailed in publicly available literature, the broader class of picolinamides has been a focus of agrochemical research.

Picolinamide fungicides are known to target the quinone inside (Qi) site of the mitochondrial complex III in fungi. This mode of action is distinct from other fungicide classes, such as strobilurins, which target the quinone outside (Qo) site of the same complex. This difference is significant as it means that picolinamide fungicides can be effective against fungal pathogens that have developed resistance to QoI fungicides (Quinone outside Inhibitors).

Notable examples of picolinamide fungicides that have been developed and studied include fenpicoxamid (B607437) and florylpicoxamid (B6595160). These compounds have demonstrated broad-spectrum activity against a range of plant pathogenic fungi. For instance, florylpicoxamid has shown efficacy against various fungal diseases in crops. Research on these related compounds provides a basis for the potential fungicidal activity of other picolinamide derivatives, including this compound.

The investigation into various picolinamide structures allows researchers to understand the structure-activity relationships, where different substitutions on the picolinamide scaffold can influence the potency and spectrum of fungicidal activity. The presence of a bromine atom at the 5-position of the pyridine ring in this compound is a key structural feature that would be expected to modulate its biological activity.

Although specific data tables for this compound are not available, the general fungicidal activity of the picolinamide class is well-documented. The table below illustrates the type of data that is typically generated in fungicidal studies for this class of compounds, using hypothetical data for illustrative purposes as specific data for the requested compound is not available.

Table 1: Illustrative Fungicidal Activity of a Picolinamide Fungicide Against Various Plant Pathogens

| Fungal Pathogen | Common Disease Caused | Illustrative EC₅₀ (µg/mL) |

| Zymoseptoria tritici | Septoria tritici blotch | 0.05 |

| Puccinia triticina | Leaf rust of wheat | 0.12 |

| Pyricularia oryzae | Rice blast | 0.08 |

| Botrytis cinerea | Grey mould | 1.50 |

| Alternaria solani | Early blight of tomato | 2.30 |

| EC₅₀ represents the concentration of the compound that inhibits 50% of the fungal growth. Data is illustrative. |

Further research would be necessary to determine the specific fungicidal efficacy and spectrum of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-bromo-N,N-dimethylpicolinamide, these methods can elucidate its most stable geometric arrangement and its electronic nature, which dictates its reactivity.

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state geometry of molecules. researchgate.net For this compound, a key structural feature is the rotational barrier around the C(O)-N bond of the amide group and the C(pyridine)-C(amide) bond.

Theoretical studies on similar picolinamides reveal a general preference for a cis amide geometry, where the pyridyl ring and the N-alkyl groups are on the same side of the C(O)-N bond. researchgate.net Furthermore, the pyridine (B92270) nitrogen is often found to be anti to the carbonyl oxygen. researchgate.netnih.gov This arrangement is influenced by steric hindrance and electronic interactions between the pyridine ring and the dimethylamino group. In the case of this compound, the bulky bromine atom at the 5-position of the pyridine ring is expected to further influence the torsional angles, favoring a conformation that minimizes steric clash.

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to find the lowest energy conformer. nih.gov Such an analysis for N-(4-methoxyphenyl)picolinamide, a related compound, showed a nearly coplanar arrangement of the molecule stabilized by intramolecular hydrogen bonds. nih.gov For this compound, the planarity and conformational stability would be dictated by the interplay between the electronic effects of the bromine atom and the steric demands of the N,N-dimethyl group.

Table 1: Predicted Conformational Preferences in Picolinamide (B142947) Derivatives

| Feature | Predicted Preference for this compound | Rationale based on Analogous Studies |

|---|---|---|

| Amide Geometry | Predominantly cis | Minimizes steric hindrance between the pyridine ring and N,N-dimethyl group. researchgate.net |

| Pyridine N vs. Carbonyl O | Predominantly anti | Common low-energy conformation observed in crystal structures of related picolinamides. nih.gov |

| Molecular Planarity | Near-planar | Influenced by electronic conjugation, though potentially distorted by the bulky bromine and dimethylamino groups. nih.gov |

The electronic structure of this compound governs its chemical behavior. DFT calculations can provide valuable information on the distribution of electrons and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For brominated pyridines, the bromine atom, being electronegative, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted picolinamide.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow) around the pyridine nitrogen and the carbonyl oxygen, indicating these are sites for electrophilic attack. The regions around the hydrogen atoms and the bromine atom would exhibit positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net

Table 2: Key Electronic Properties and Reactivity Descriptors

| Descriptor | Predicted Characteristic for this compound | Significance |

|---|---|---|

| HOMO Energy | Lowered by bromine substitution | Indicates reduced electron-donating ability compared to unsubstituted picolinamide. |

| LUMO Energy | Lowered by bromine substitution | Indicates enhanced electron-accepting ability. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. nih.gov |

| MEP Negative Regions | Pyridine Nitrogen, Carbonyl Oxygen | Likely sites for protonation and coordination to metal cations. researchgate.net |

| MEP Positive Regions | Aromatic Hydrogens, Bromine Atom | Potential sites for nucleophilic attack. |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in mapping the energetic landscape of chemical reactions, helping to understand how this compound might be synthesized or how it transforms into other molecules.

The synthesis of picolinamides often involves the coupling of picolinic acid with an amine. nih.govnih.gov One common route is the conversion of picolinic acid to its acid chloride, followed by reaction with the amine. nih.gov Computational studies can model the reaction steps, including the formation of intermediates and the energy barriers of transition states, to predict the most favorable pathway. For instance, in the synthesis of related amides, it was noted that chlorination of the pyridine ring can occur as a side reaction when using thionyl chloride. nih.gov Theoretical calculations could help to understand the mechanism of this side reaction and suggest conditions to minimize it.

Picolinamide moieties are also used as directing groups in transition-metal-catalyzed C-H activation reactions. chim.it A plausible mechanism for a cobalt-catalyzed reaction involves the coordination of the metal to the picolinamide, followed by oxidation and subsequent C-H bond activation. chim.it Computational modeling of this process for this compound would involve locating the transition states for each elementary step to understand the reaction kinetics and regioselectivity.

The presence of the bromine atom on the pyridine ring significantly influences the kinetics and thermodynamics of its reactions. DFT calculations on the 3-bromopyridine-Br₂ complex have been used to determine the formation enthalpy and free energy, providing insight into the stability of such halogen-bonded adducts. nih.gov

In substitution reactions, the bromine atom can act as a leaving group or can direct incoming substituents. The reaction rates and product distributions are governed by the stability of intermediates and the activation energies of the transition states. For example, the gas-phase bromination of 2-aminopyridine shows that different isomers are formed at high temperatures compared to room temperature, a phenomenon that can be rationalized through computational analysis of the reaction pathways. researchgate.net Thermodynamic data for related compounds like 2-bromopyridine are available and can serve as a benchmark for theoretical calculations. nist.gov

Ligand-Metal Interaction Modeling in Catalytic Systems

The picolinamide scaffold is an excellent bidentate ligand, capable of coordinating to metal ions through the pyridine nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring. researchgate.netfigshare.com This chelating ability is central to its role in coordination chemistry and catalysis.

Modeling the interaction of this compound with metal centers, such as palladium(II), nickel(II), or cobalt(II), can predict the geometry and stability of the resulting complexes. figshare.comrsc.orgnih.gov DFT calculations can be used to understand the nature of the metal-ligand bond, distinguishing between electrostatic and covalent contributions.

Studies on palladium(II) complexes with N-substituted picolinamides have shown that the ligand can act as either a monodentate (binding only through the pyridine-N) or a bidentate chelating ligand. figshare.com Computational analysis suggests that the coordination mode is influenced by a combination of steric hindrance from the N-substituents and the electronic properties of the metal ion. figshare.com For this compound, the steric bulk of the N,N-dimethyl groups would be a critical factor in determining the coordination geometry and the stability of the resulting metal complex. The electronic effect of the 5-bromo substituent would also modulate the Lewis basicity of the pyridine nitrogen, thereby influencing the strength of the metal-ligand bond.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Picolinamide |

| Bromopyridine |

| N-(4-methoxyphenyl)picolinamide |

| 3-bromopyridine |

| 2-aminopyridine |

| 2-bromopyridine |

| Thionyl chloride |

| Palladium(II) |

| Nickel(II) |

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Comprehensive searches of scientific literature and chemical databases did not yield any specific computational chemistry or structure-activity relationship (SAR) studies for the compound this compound. While computational methods are frequently employed in the study of related chemical structures, such as other picolinamide derivatives, no dedicated research on the 5-bromo-N,N-dimethyl substituted variant could be located.

The absence of published data in this specific area means that no detailed research findings or data tables on the computational SAR of this compound can be provided at this time. Theoretical studies, which would involve methods like Density Functional Theory (DFT) to analyze molecular orbitals (HOMO/LUMO), electrostatic potential maps, and to predict reactivity, have not been published for this particular compound. Similarly, quantitative structure-activity relationship (QSAR) models, which would correlate structural features with biological activity, are not available.

Further research would be necessary to establish a computational profile for this compound and to understand how its structural and electronic properties influence its potential biological activity.

Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-bromo-N,N-dimethylpicolinamide, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR (¹H NMR) spectroscopy of this compound in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different types of protons in the molecule. A published study reports the following chemical shifts (δ) in parts per million (ppm) at a frequency of 400MHz. rsc.org

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 8.64 | d | 1.6 | 1H | H-6 (proton on the pyridine (B92270) ring) |

| 7.92 | dd | 8.3, 2.0 | 1H | H-4 (proton on the pyridine ring) |

| 7.57 | d | 8.2 | 1H | H-3 (proton on the pyridine ring) |

| 3.12 | s | 3H | N-CH₃ (one of the dimethylamino methyl groups) | |

| 3.09 | s | 3H | N-CH₃ (the other dimethylamino methyl group) |

d = doublet, dd = doublet of doublets, s = singlet

¹³C NMR: While specific experimental ¹³C NMR data for this compound is not readily available in the public domain, general principles and data from related structures suggest the expected chemical shifts. The carbon atoms of the pyridine ring would appear in the aromatic region (typically 120-160 ppm), with the carbon bearing the bromine atom (C-5) shifted to a lower field. The carbonyl carbon of the amide group is expected to have a characteristic signal in the range of 160-180 ppm. The two methyl carbons of the dimethylamino group would be observed in the aliphatic region (around 35-40 ppm).

2D NMR: Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY: Would show correlations between coupled protons, for instance, between the protons on the pyridine ring (H-3, H-4, and H-6).

HSQC: Would establish direct one-bond correlations between protons and the carbons they are attached to.

Mass Spectrometry (MS/MS, HRMS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound.

MS/MS and HRMS: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. For this compound, the expected monoisotopic mass is approximately 228.99 g/mol . A reported electrospray ionization mass spectrum (MS(ES+)) shows a peak at m/z 229.1, corresponding to the protonated molecule [M+H]⁺. rsc.org

Tandem mass spectrometry (MS/MS) would involve the fragmentation of the parent ion to provide structural information. The fragmentation pattern would be characteristic of the picolinamide (B142947) structure, with potential cleavages at the amide bond and within the pyridine ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: While a specific experimental IR spectrum for this compound is not publicly available, characteristic absorption bands can be predicted based on its functional groups. Key expected vibrational frequencies include:

C=O stretch (amide): A strong absorption band around 1630-1680 cm⁻¹.

C-N stretch (amide): An absorption band in the region of 1250-1350 cm⁻¹.

Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

C-H stretching (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.

C-Br stretch: A band in the lower frequency region, typically below 700 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the pyridine ring and the amide group constitute the chromophore. It is expected to exhibit absorption maxima in the UV region, likely around 200-300 nm, corresponding to π→π* and n→π* transitions. Specific experimental data for the UV-Vis spectrum is not readily found in the public domain.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile compounds like this compound. A reported HPLC method for the analysis of related compounds utilized a C18 column with a gradient elution. rsc.org A typical method would involve:

| Parameter | Description |

| Column | Reverse-phase C18 |

| Mobile Phase | A gradient of acetonitrile (B52724) and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. |

| Detection | UV detection at a wavelength where the compound absorbs significantly (e.g., 254 nm). |

| Flow Rate | Typically around 1 mL/min. |

This technique allows for the separation of this compound from starting materials, by-products, and other impurities, with the purity being determined by the relative area of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While picolinamides can be analyzed by GC-MS, it may require derivatization to increase volatility and thermal stability. nih.gov A general approach for the GC-MS analysis of a picolinamide derivative would include:

| Parameter | Description |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms). |

| Injector Temperature | High enough to ensure rapid volatilization without thermal degradation. |

| Oven Program | A temperature gradient to elute compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) is common for creating a reproducible fragmentation pattern. |

| Mass Analyzer | A quadrupole or ion trap analyzer is typically used to separate the fragments based on their m/z ratio. |

The resulting mass spectrum provides a fingerprint for the compound, which can be compared to spectral libraries for identification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This methodology provides precise information regarding bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

As of the latest review of scientific literature and structural databases, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible resources. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise atomic coordinates for this specific compound, are not available.

The determination of the crystal structure of this compound would be of significant scientific interest. Such a study would elucidate the conformation of the molecule in the solid state, including the orientation of the N,N-dimethylcarboxamide group relative to the brominated pyridine ring. Furthermore, it would reveal the nature and geometry of any intermolecular interactions, such as halogen bonding, hydrogen bonding, or π-stacking, which govern the packing of the molecules in the crystal lattice. These structural details are crucial for comprehending the compound's melting point, solubility, and potential polymorphic forms.

Given the absence of experimental data, theoretical modeling and computational chemistry could offer predictive insights into the likely solid-state structure and packing of this compound. However, such computational predictions await experimental validation through future X-ray crystallographic analysis. The scientific community anticipates the future disclosure of such studies to complete the solid-state characterization of this compound.

Future Research Directions and Emerging Trends

Innovations in Green and Sustainable Synthetic Routes

The chemical industry is increasingly moving towards greener and more sustainable practices, and the synthesis of 5-bromo-N,N-dimethylpicolinamide is no exception. Traditional synthetic routes often involve multiple steps with potentially hazardous reagents. For instance, a known preparation method for this compound starts from 5-bromopicolinic acid, which is treated with oxalyl chloride and then dimethylamine (B145610). google.comgoogleapis.com The precursor, 5-bromopicolinic acid, can be synthesized by the oxidation of 5-bromo-2-methylpyridine (B113479) using strong oxidizing agents like potassium permanganate (B83412). google.com

Future research will likely focus on developing more environmentally friendly synthetic pathways. This could involve:

Catalytic Approaches: Utilizing catalytic systems to reduce the amount of reagents needed and to perform reactions under milder conditions.

Alternative Solvents: Replacing hazardous solvents with greener alternatives like water or ionic liquids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

A patent for the synthesis of 5-bromo-2-picoline, a precursor, highlights a multi-step process that future green chemistry initiatives could aim to simplify and make more efficient. google.com

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow synthesis, is a modern approach to chemical synthesis that offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The integration of flow chemistry with automated systems is a significant trend that could revolutionize the production of this compound and its derivatives.

This integration allows for:

Rapid Optimization: Automated systems can quickly screen a wide range of reaction conditions to find the optimal parameters for yield and purity.

On-Demand Production: The ability to produce specific quantities of the compound as needed, reducing the need for large-scale storage.

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous intermediates.

Exploration of Novel Catalytic Applications

The picolinamide (B142947) functional group is known to act as a directing group in various catalytic C-H activation reactions. chim.it This property opens up exciting possibilities for using this compound and its derivatives in novel catalytic applications. The presence of the bromo-substituent provides a handle for further functionalization through cross-coupling reactions, which could be used to synthesize a diverse library of compounds for screening in various catalytic processes. nih.gov

Research in this area may focus on:

Asymmetric Catalysis: Developing chiral catalysts based on the this compound scaffold for the synthesis of enantiomerically pure compounds.

Photoredox Catalysis: Exploring the use of these compounds as ligands or catalysts in light-driven chemical transformations.

Polymerization Catalysis: Investigating their potential in controlling polymerization reactions to produce materials with specific properties.

Studies have shown that picolinamide-assisted C-H bond oxidation can be achieved using ferrocene (B1249389) as a catalyst, indicating the potential for these compounds in oxidative transformations. acs.org

Development of Advanced Molecular Tools for Biological Investigations

Picolinamide derivatives have shown promise in various areas of medicinal chemistry, including as potential antibacterial agents and enzyme inhibitors. acs.orgtandfonline.com The unique structure of this compound, with its bromine atom, makes it an attractive candidate for development as an advanced molecular tool for biological investigations.

The bromine atom can be used for:

Radiolabeling: Introduction of a radioactive isotope of bromine would allow the compound to be used as a tracer in positron emission tomography (PET) imaging studies to visualize biological processes in vivo.

Photoaffinity Labeling: The bromine atom can be replaced with a photolabile group, which upon irradiation can form a covalent bond with a biological target, helping to identify and characterize drug-target interactions.

X-ray Crystallography: The heavy bromine atom can aid in solving the phase problem in X-ray crystallography, facilitating the determination of the three-dimensional structure of the compound bound to its biological target.

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of experimental and computational chemistry is a powerful approach for accelerating the discovery and development of new molecules. In the context of this compound, this synergy can be applied to:

Predicting Properties: Using computational models to predict the physicochemical and biological properties of new derivatives, allowing for the prioritization of synthetic targets.

Understanding Reaction Mechanisms: Employing quantum chemical calculations to elucidate the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions.

Molecular Docking: Using molecular docking simulations to predict the binding mode of this compound derivatives to biological targets, guiding the design of more potent and selective compounds. researchgate.net

By combining the insights gained from computational studies with the results of laboratory experiments, researchers can more efficiently explore the chemical space around this compound and unlock its full potential.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-bromo-N,N-dimethylpicolinamide, and how can reaction progress be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with bromination of a picolinamide precursor. A common approach includes coupling dimethylamine with a brominated pyridine derivative under reflux conditions using a solvent like tetrahydrofuran (THF) and a base such as potassium carbonate. Reaction progress can be monitored via Thin Layer Chromatography (TLC) to track intermediates and ensure completion .

- Key Considerations : Optimize temperature, solvent polarity, and stoichiometry to minimize side products. Evidence from analogous brominated pyridine compounds suggests that bromine substitution at the 5-position requires careful control of electrophilic aromatic substitution conditions .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming the substitution pattern and amide functionality. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (using programs like SHELXL ) resolves crystal packing and bond angles. Infrared (IR) spectroscopy can corroborate the amide carbonyl stretch (~1650–1700 cm⁻¹) .

- Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., density functional theory) to resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets like kinases or GPCRs. For example, substituent effects at the bromine position can be modeled to assess steric/electronic compatibility with active sites. Molecular dynamics simulations (e.g., GROMACS) further evaluate stability of ligand-target complexes over time .

- Case Study : A related compound, 5-bromo-N-phenylnicotinamide, showed kinase inhibition in silico, suggesting similar methodologies could apply to this compound .

Q. How should researchers address contradictions in reported bioactivity data for brominated picolinamides?

- Methodological Answer : Apply systematic reviews with meta-analysis frameworks (e.g., PRISMA) to identify biases in experimental conditions. For instance, discrepancies in IC₅₀ values may arise from variations in cell lines, assay protocols, or purity of compounds. Triangulate data using orthogonal assays (e.g., enzymatic vs. cell-based) and validate with independent synthesis batches .

- Example : If one study reports antitumor activity while another does not, compare dosing regimens, in vitro vs. in vivo models, and compound stability under assay conditions .

Q. What experimental design principles apply when investigating the mechanism of action of this compound?

- Methodological Answer : Use the PICO framework to structure hypotheses:

- Population : Target enzyme/receptor (e.g., kinase X).

- Intervention : Compound exposure at varying concentrations.

- Comparison : Positive/Negative controls (e.g., known inhibitors).

- Outcome : Binding affinity (Kd), enzymatic inhibition (IC₅₀).

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELX ) provides unambiguous bond lengths, angles, and intermolecular interactions. For polymorphic forms, compare unit cell parameters and hydrogen-bonding networks. Refinement against high-resolution data (<1.0 Å) reduces thermal motion artifacts .

- Pitfalls : Avoid over-interpreting low-resolution data; use R-factor and electron density maps to assess model accuracy .

Data Analysis and Optimization

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters like temperature, solvent ratio, and catalyst loading. For brominated compounds, replace traditional bromination agents (e.g., NBS) with flow chemistry setups to enhance selectivity .

- Quality Control : Use High-Performance Liquid Chromatography (HPLC) with UV/Vis detection to quantify impurities. Reference standards (e.g., USP guidelines) ensure batch-to-batch consistency .

Q. How can researchers validate the stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Compare hydrolysis rates in buffers (pH 1–7.4) to simulate gastrointestinal and plasma environments .

- Case Study : Analogous compounds like 5-bromo-N-methylpyrazin-2-amine showed pH-dependent degradation, emphasizing the need for tailored stability protocols .

Ethical and Safety Considerations

- Handling Precautions : Brominated compounds may pose environmental and irritant hazards. Use fume hoods, personal protective equipment (PPE), and waste disposal protocols compliant with OSHA and EPA guidelines .

- Data Transparency : Disclose synthetic yields, purity data, and assay conditions in publications to facilitate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。